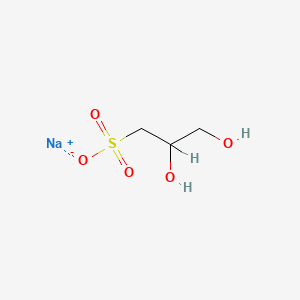
L-Cysteine, N-(2,4-dinitrophenyl)-
Übersicht
Beschreibung
L-Cysteine, N-(2,4-dinitrophenyl)- is a derivative of the amino acid L-cysteine, where the amino group is substituted with a 2,4-dinitrophenyl group. This compound is often used in biochemical research due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Cysteine, N-(2,4-dinitrophenyl)- can be synthesized by reacting L-cysteine with 2,4-dinitrofluorobenzene under basic conditions. The reaction typically involves dissolving L-cysteine in an aqueous solution and adding 2,4-dinitrofluorobenzene in the presence of a base such as sodium bicarbonate. The reaction mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for L-Cysteine, N-(2,4-dinitrophenyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The 2,4-dinitrophenyl group can be displaced by nucleophiles such as thiols and amines.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiol group of L-cysteine can be oxidized to form disulfides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-cysteine and 2,4-dinitrophenol.
Common Reagents and Conditions
Nucleophiles: Thiols, amines
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
Substitution: Formation of thiol or amine derivatives
Oxidation: Formation of disulfides
Hydrolysis: L-cysteine and 2,4-dinitrophenol
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-(2,4-dinitrophenyl)- has several applications in scientific research:
Biochemical Studies: Used as a probe to study protein structure and function by modifying cysteine residues in proteins.
Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) for the detection and quantification of amino acids.
Medical Research: Investigated for its potential role in drug development and disease diagnostics due to its reactivity with biological thiols.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-(2,4-dinitrophenyl)- involves the reactivity of the 2,4-dinitrophenyl group with nucleophiles. This reactivity allows it to modify cysteine residues in proteins, thereby altering their structure and function. The compound can also participate in redox reactions, affecting the redox state of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-L-cysteine (NAC)
- Glutathione (GSH)
- Homocysteine (Hcy)
Uniqueness
L-Cysteine, N-(2,4-dinitrophenyl)- is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct reactivity and properties compared to other cysteine derivatives. This makes it particularly useful in biochemical and analytical applications where selective modification of cysteine residues is required .
Eigenschaften
IUPAC Name |
(2R)-2-(2,4-dinitroanilino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6S/c13-9(14)7(4-19)10-6-2-1-5(11(15)16)3-8(6)12(17)18/h1-3,7,10,19H,4H2,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGHSUIFEDCLQS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479052 | |
| Record name | L-Cysteine, N-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35749-09-8 | |
| Record name | L-Cysteine, N-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)

